tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane ring and a tert-butyl ester group . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate typically involves the reaction of a diazaspirodecane precursor with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 2,6-diazaspiro[3This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- 2-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.6]decane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-5-4-6-13(10-15)8-14-9-13/h14H,4-10H2,1-3H3 |
InChI Key |
KYMPTLCRJAZPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.